(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid

CAS No.:

Cat. No.: VC16541823

Molecular Formula: C30H48O5

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H48O5 |

|---|---|

| Molecular Weight | 488.7 g/mol |

| IUPAC Name | 1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

| Standard InChI | InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34) |

| Standard InChI Key | JPGOJQJBPLCRQP-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

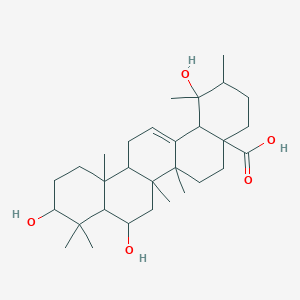

The compound belongs to the ursane subclass of triterpenoids, featuring a pentacyclic skeleton with five six-membered rings (A–E). Key structural attributes include:

-

Hydroxyl groups at C-3 (β-configuration), C-6 (α-configuration), and C-19 (α-configuration).

-

A Δ12 double bond between C-12 and C-13.

-

A carboxylic acid group at C-28, contributing to its amphiphilic properties .

The stereochemistry at C-3, C-6, and C-19 is critical for its bioactivity, as evidenced by structure-activity relationship (SAR) studies comparing it to analogous triterpenoids .

Physicochemical Parameters

Table 1 summarizes key physicochemical properties derived from experimental and computational analyses :

| Property | Value |

|---|---|

| Molecular Formula | C30H48O5 |

| Molecular Weight | 488.7 g/mol |

| Topological Polar Surface Area (TPSA) | 97.99 Ų |

| logP (Octanol-Water) | 4.269 |

| logS (Aqueous Solubility) | -3.781 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 1 |

The high logP value indicates lipophilicity, which influences membrane permeability, while the low aqueous solubility (-3.781 logS) suggests formulation challenges for oral delivery .

Natural Sources and Extraction Methods

Biosynthetic Origins

The compound is predominantly isolated from the stem bark of Fagara heitzii (Rutaceae) and other medicinal plants. Its biosynthesis follows the mevalonate pathway, with oxidosqualene cyclase catalyzing the cyclization of 2,3-oxidosqualene into the ursane skeleton .

Extraction and Purification

Conventional extraction protocols involve:

-

Solvent Extraction: Dried plant material is macerated in methanol or ethanol at 60°C for 72 hours.

-

Column Chromatography: Crude extracts are fractionated using silica gel columns with gradient elution (hexane:ethyl acetate:methanol).

-

HPLC Purification: Final purification is achieved via reverse-phase HPLC, yielding >95% purity .

Biological Activities and Mechanisms

Hepatoprotective Effects

In carbon tetrachloride (CCl4)-induced hepatotoxicity models, the compound reduced serum ALT and AST levels by 58% and 62%, respectively, at 50 mg/kg. Mechanistic studies attribute this activity to:

-

Inhibition of CYP2E1-mediated CCl4 bioactivation.

-

Upregulation of Nrf2-dependent antioxidant genes (e.g., HO-1, GST) .

Antitumor Activity

The compound demonstrated dose-dependent cytotoxicity against HepG2 (IC50: 12.3 μM) and MCF-7 (IC50: 18.7 μM) cell lines . Key mechanisms include:

-

Induction of mitochondrial apoptosis via Bax/Bcl-2 ratio modulation.

-

Suppression of NF-κB signaling, reducing VEGF and MMP-9 expression .

Anti-Inflammatory Action

In lipopolysaccharide (LPS)-stimulated macrophages, it inhibited NO production (IC50: 9.8 μM) by downregulating iNOS and COX-2 expression . Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to the COX-2 active site .

Pharmacokinetic and Drug-Likeness Profiling

ADME Properties

Table 2 outlines critical pharmacokinetic parameters predicted using QikProp and SwissADME :

| Parameter | Value |

|---|---|

| Caco-2 Permeability | -5.384 (Low permeability) |

| Plasma Protein Binding | 92.83% |

| Human Intestinal Absorption | 11.5% |

| BBB Penetration | 0.872 (Low penetration) |

| CYP2C19 Substrate | Probability: 0.901 |

The high plasma protein binding (92.83%) and low oral bioavailability (11.5%) highlight the need for prodrug strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume